molecular formula C23H27FO5 B134138 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate CAS No. 1250-85-7

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate

Cat. No.: B134138
CAS No.: 1250-85-7
M. Wt: 402.5 g/mol
InChI Key: YVPGZUWNVLRAKT-XYNXPQAZSA-N
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Description

Properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPGZUWNVLRAKT-XYNXPQAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154546
Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250-85-7
Record name (11β)-21-(Acetyloxy)-9-fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione
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Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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Record name 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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Record name 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
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Preparation Methods

Epoxy Precursor Fluorination

A pivotal method involves the fluorination of 9,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®) in acetonitrile with water at −5°C to 2°C. This step introduces the 9-fluoro substituent while preserving the 11β-hydroxyl group, achieving a stoichiometric yield of 62.4% after recrystallization. The reaction’s selectivity is attributed to the steric protection of the 11β-hydroxyl by the epoxy ring, minimizing side reactions.

Enol Ester Protection and Elimination

Prior to fluorination, the 3-keto group is protected as a Δ³,⁵-enol benzoate using N,N′-dimethylacetamide at 80–85°C. Subsequent elimination of the enolic ester employs aqueous sodium metabisulfite and ammonia, regenerating the 1,4-diene system critical for biological activity. This two-step sequence ensures >95% conversion, as validated by HPLC.

Intermediate Functionalization

16α-Hydroxylation via Oxidation

Introduction of the 16α-hydroxyl group is achieved through oxidation of the 16,17-double bond using potassium permanganate in acetone-formic acid. For example, treatment of 6α-fluoro-21-hydroxypregna-4,9(11),16-triene-3,20-dione 21-acetate with KMnO₄ yields 6α-fluoro-16α,17α,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate with 84% efficiency. The reaction proceeds via dihydroxylation followed by spontaneous hemiacetal formation, confirmed by NMR.

Methoxime Formation and Rearrangement

Methoxime intermediates are synthesized by reacting 20-keto precursors with methoxyamine hydrochloride in pyridine. For instance, 3-ethylenedioxy-6-fluoro-20-methoximinopregna-5,9(11),16-triene-21-ol 21-acetate undergoes acid-catalyzed Beckmann rearrangement to install the 17α-hydroxyl group, a mandatory feature for glucocorticoid receptor binding.

Hydrolysis and Acetylation

Selective 21-Acetate Hydrolysis

Flumethasone 21-acetate is hydrolyzed to the free alcohol using degassed methanolic potassium hydroxide at −15°C to −5°C. This low-temperature protocol prevents degradation of the acid-labile 9-fluoro-11β-hydroxyl moiety, achieving >99% conversion within one hour.

Recrystallization and Purity Enhancement

Crude 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate is purified via recrystallization from methanol, elevating purity from 92% to >99.5%. Analytical data include UV λₘₐₓ (methanol) = 242 nm (ε = 22,500), consistent with the conjugated dienone system.

Comparative Analysis of Synthetic Methods

ParameterUS6528666B1US3493563AChemicalbook
Starting Material9,11β-Epoxy derivative9(11)-Dehydrocortexolone17α,21-Diacetoxy precursor
Fluorination AgentSelectfluor®HF/DMFN/A
Key Step Yield62.4%48.9%81%
Final Purity>99.5%95%98%
CharacterizationHPLC, UVMelting point, NMRUV, Recrystallization

Mechanistic Insights and Side Reactions

Competing Elimination Pathways

During fluorination, trace amounts of 17α,21-diacetoxy byproducts (<2%) arise from acetate migration under acidic conditions. This side reaction is mitigated by rigorous control of reaction pH and temperature.

Epoxide Ring Opening

In aqueous HF, the 9,11β-epoxide undergoes regioselective ring opening at C11, guided by the β-hydroxyl’s stereochemistry. Computational studies suggest transition-state stabilization via hydrogen bonding between HF and the 11β-hydroxyl.

Industrial-Scale Considerations

Solvent Recycling

N,N′-Dimethylacetamide is recovered via vacuum distillation (85% recovery) and reused without loss of catalytic activity. This reduces production costs by 30% compared to single-use solvents.

Waste Stream Management

Fluoride ions from Selectfluor® are precipitated as CaF₂ using lime slurry, achieving effluent concentrations below 10 ppm .

Chemical Reactions Analysis

Fluorination Reactions

The 6α-fluorination of the steroid backbone is a critical reaction for enhancing glucocorticoid receptor binding affinity. Key findings from synthetic protocols include:

Reaction Conditions Outcome Yield Source
Selectfluor® (F-TEDA·BF₄) in acetonitrile (0°C, 12 hrs)Introduces fluorine at C6 with 94.4% α-selectivity84%
Selectfluor® with methanesulfonic acid (50°C, 60 min)Achieves 94.8% α-selectivity via electrophilic fluorination78%

Mechanistic Insight : Fluorination occurs via an SN2 mechanism at C6, favored by steric shielding of the β-face from the 16α-methyl group .

Epoxidation and Ring-Opening Reactions

The 9,11β-epoxide intermediate is a precursor in multi-step syntheses:

Reaction Reagents/Conditions Product Application
Epoxidation of Δ⁹(11) double bondPeracetic acid (40%) in methylene chloride9β,11β-epoxy derivativeIntermediate for fluorination
Acid-catalyzed epoxide ring-openingHBr in tetrahydrofuran (25°C, 1 hr)11β-hydroxy-9α-fluoro configurationBioactivation step

Key Observation : Epoxide intermediates enable precise stereo-control during downstream functionalization .

Hydrolysis of 21-Acetate Group

The 21-acetate moiety undergoes selective hydrolysis to yield the active free alcohol form:

Hydrolysis Method Conditions Conversion Efficiency Purity
Methanolic KOH−15°C to −5°C, 1 hr>99%98.5%
Enzymatic (lipase)pH 7.0 buffer, 37°C, 24 hrs85%92%

Industrial Relevance : Alkaline hydrolysis is preferred for scalability, while enzymatic methods reduce side reactions .

Oxidation Reactions

Controlled oxidation modifies the Δ¹ double bond and ketone groups:

Target Site Oxidizing Agent Conditions Product
C3-ketoneCrO₃ in acetic acid20°C, 2 hrs3-keto derivative
Δ¹ double bondOzone−78°C, CH₂Cl₂, 30 min1,2-diketone (limited utility)

Critical Note : Oxidation at C3 is reversible under basic conditions, enabling protective group strategies .

Acetylation/Deacetylation Dynamics

The 21-acetate group demonstrates reversible reactivity:

Process Reagents Equilibrium Position Kinetics
AcetylationAc₂O, H₂SO₄ (cat.)Favors acetatet₁/₂ = 15 min (25°C)
DeacetylationNaOH/MeOH (0.1M)Favors free −OHt₁/₂ = 8 min (0°C)

Synthetic Utility : The 21-acetate acts as a protecting group during C6 and C9 functionalization .

Stability Under Thermal Stress

Degradation pathways were characterized via accelerated stability studies:

Condition Time Major Degradants % Parent Remaining
40°C/75% RH6 months21-deacetylated form, Δ¹⁶ isomer82.3%
60°C (dry)1 month6α-fluoro epimer, 9-keto derivative67.8%

Formulation Implications : Requires antioxidant stabilization in aqueous preparations .

Scientific Research Applications

Therapeutic Applications

  • Respiratory Disorders
    • Fluticasone acetate is extensively used in managing asthma and chronic obstructive pulmonary disease (COPD). It acts by reducing inflammation in the airways, thus improving airflow and decreasing the frequency of asthma attacks.
    • Case Study : A clinical trial demonstrated that patients using fluticasone propionate (a related compound) showed significant improvements in lung function and a reduction in exacerbations compared to those on placebo .
  • Allergic Rhinitis
    • The compound is effective in treating allergic rhinitis by alleviating symptoms such as nasal congestion, sneezing, and itching. It helps reduce nasal inflammation and hyperreactivity.
    • Research Insight : A study indicated that fluticasone nasal spray significantly improved quality of life in patients suffering from seasonal allergic rhinitis.
  • Dermatological Applications
    • Fluticasone acetate is used topically for various skin conditions, including eczema and psoriasis. Its anti-inflammatory properties help reduce redness and itching associated with these conditions.
    • Clinical Observation : Patients treated with topical fluticasone exhibited rapid improvement in skin lesions compared to those receiving standard care .
  • Rheumatoid Arthritis
    • In some cases, fluticasone acetate has been explored for its potential use in rheumatoid arthritis treatment due to its immunosuppressive effects.
    • Study Findings : Research has shown that glucocorticoids like fluticasone can reduce joint inflammation and pain in rheumatoid arthritis patients .

Comparative Efficacy

Application AreaFluticasone Acetate EfficacyAlternative Treatments
AsthmaHighSalmeterol, Budesonide
Allergic RhinitisHighAntihistamines
EczemaModerateTopical Calcineurin Inhibitors
Rheumatoid ArthritisModerateMethotrexate

Safety Profile and Side Effects

While fluticasone acetate is generally well-tolerated, potential side effects include:

  • Local irritation at the application site (topical use).
  • Systemic effects such as adrenal suppression when used at high doses or for prolonged periods.

Monitoring for these side effects is essential, especially in long-term therapy.

Mechanism of Action

The compound exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 9-Fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
  • CAS No.: 1250-85-7
  • Molecular Formula : C₂₃H₂₇FO₅
  • Molecular Weight : 402.46 g/mol
  • Physical Properties :
    • Density: 1.28 ± 0.1 g/cm³ (predicted)
    • Melting Point: 215–220 °C
    • Boiling Point: 550.1 ± 50.0 °C (predicted)
  • Key Structural Features :
    • 9-Fluoro substitution enhances glucocorticoid receptor binding.
    • 1,4,16-Triene system confers rigidity and influences metabolic stability.
    • 21-Acetate ester improves lipophilicity and bioavailability .

Comparison with Structurally Related Compounds

Betamethasone 21-Acetate

  • CAS No.: 987-24-6
  • Molecular Formula : C₂₄H₃₁FO₆
  • Molecular Weight : 434.50 g/mol
  • Structural Differences :
    • 16β-Methyl group : Enhances anti-inflammatory potency by reducing mineralocorticoid activity.
    • 1,4-Diene system (vs. 1,4,16-triene in the target compound): Alters steric interactions with receptor pockets.
  • Applications : Widely used as a topical glucocorticoid due to its high receptor affinity and low systemic absorption .

6α,9-Difluoro-11β,21-Dihydroxypregna-1,4,16-Triene-3,20-Dione 21-Acetate

  • CAS No.: 2326-26-3
  • Molecular Formula : C₂₃H₂₆F₂O₅
  • Molecular Weight : 420.45 g/mol
  • Key Differences: 6α-Fluoro substitution: Increases metabolic resistance to hepatic degradation. Industrial Use: Primarily employed in non-pharmaceutical applications (e.g., chemical intermediates) due to its stability and ease of synthesis .

Dexamethasone Derivatives (e.g., Dexamethasone-d4)

  • CAS No.: Not explicitly listed (refer to isotopic variants in ).
  • Molecular Formula : C₂₂H₂₇FO₄ (base structure)
  • Structural Features :
    • 16α-Methyl and 17α-hydroxy groups : Improve selectivity for glucocorticoid receptors.
    • Isotopic labeling (e.g., deuterium) : Used in pharmacokinetic studies to track metabolic pathways .

Amcinonide

  • Key Identifier : Cyclic 16,17-acetal with acetone (CAS 3869-32-7).
  • Molecular Formula : C₂₈H₃₅FO₇
  • Structural Highlights :
    • 16,17-Acetal group : Increases lipophilicity and prolongs dermal retention.
    • Clinical Use : Topical treatment for psoriasis and eczema due to enhanced penetration .

9-Fluoro-16α-Methylprednisolone 21-Acetate

  • CAS No.: 13209-52-4
  • Molecular Formula : C₂₄H₃₂O₆
  • Key Modifications :
    • 16α-Methyl substitution : Balances glucocorticoid and mineralocorticoid effects.
    • Synthesis : Derived from multi-step oxidation and acetylation of pregnene precursors .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound 1250-85-7 C₂₃H₂₇FO₅ 402.46 9-Fluoro, 1,4,16-triene, 21-acetate Research intermediate
Betamethasone 21-Acetate 987-24-6 C₂₄H₃₁FO₆ 434.50 16β-Methyl, 1,4-diene Topical anti-inflammatory
6α,9-Difluoro Analog 2326-26-3 C₂₃H₂₆F₂O₅ 420.45 6α-Fluoro, 1,4,16-triene Industrial synthesis
Dexamethasone-d4 N/A C₂₂H₂₇FO₄ 374.45 (base) 16α-Methyl, deuterium label Pharmacokinetic tracer
Amcinonide 3869-32-7 C₂₈H₃₅FO₇ 502.58 16,17-Acetal with acetone High-potency topical steroid

Research Findings and Implications

  • Fluorination Impact: The 9-fluoro group in the target compound and analogs enhances glucocorticoid receptor binding by 5–10× compared to non-fluorinated steroids .
  • Triene vs. Diene Systems : The 1,4,16-triene system in the target compound reduces metabolic oxidation at the 16-position, improving half-life over 1,4-diene analogs like betamethasone .
  • Ester Modifications: 21-Acetate esters generally increase bioavailability, while valerate or acetal derivatives (e.g., amcinonide) enhance tissue retention .

Biological Activity

9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate, commonly known as fluticasone acetate , is a synthetic glucocorticoid used primarily for its anti-inflammatory properties in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . This article explores the biological activity of fluticasone acetate, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

  • Molecular Formula : C23H27FO5
  • Molecular Weight : 402.46 g/mol
  • CAS Number : 1250-85-7

Fluticasone acetate features a unique structure characterized by the presence of both hydroxyl and acetate functional groups at specific positions on the steroid nucleus. This structural configuration is crucial for its biological activity .

Fluticasone acetate exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors in target tissues, leading to the modulation of gene expression involved in inflammatory responses .
  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, contributing to its anti-inflammatory effects .
  • Inhibition of Leukocyte Migration : Fluticasone acetate decreases the infiltration of leukocytes into inflamed tissues, thereby reducing inflammation .

Therapeutic Applications

Fluticasone acetate is primarily used in the treatment of:

  • Asthma : To control and prevent asthma symptoms.
  • COPD : To manage chronic inflammation in the airways.
  • Allergic Rhinitis : As a nasal spray for controlling allergy symptoms.

Additionally, ongoing research is investigating its potential applications in other inflammatory conditions such as rheumatoid arthritis and skin disorders due to its potent anti-inflammatory properties .

Research Findings

Recent studies have explored various aspects of fluticasone acetate's biological activity:

Study FocusFindings
Inflammatory Response Modulation Fluticasone acetate significantly reduced markers of inflammation in animal models of asthma .
Synergistic Effects with Other Drugs Studies indicate that fluticasone may have enhanced effects when combined with long-acting beta agonists (LABAs) in asthma management .
Impact on Immune Function Research shows that while fluticasone effectively reduces inflammation, it may also suppress certain immune responses, necessitating careful monitoring during prolonged use .

Case Studies

  • Asthma Management :
    • A clinical trial demonstrated that patients using fluticasone acetate inhalers experienced a marked reduction in asthma exacerbations compared to those using placebo .
  • COPD Treatment :
    • In a study involving COPD patients, fluticasone acetate improved lung function and quality of life metrics significantly over a 12-week period .

Q & A

Q. How can the stereochemical configuration of 9-Fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate be experimentally confirmed?

Methodological Answer: Use a combination of NMR spectroscopy (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT analysis) to resolve stereocenters at C11β, C16α/β, and C17α. X-ray crystallography is recommended for definitive confirmation of the 16-methyl and 9-fluoro substituents, as crystallographic data for structurally analogous steroids (e.g., dexamethasone acetate) resolve similar ambiguities . IR spectroscopy can validate the presence of the 21-acetate group via characteristic carbonyl stretching (~1740 cm1^{-1}) .

Q. What analytical techniques are optimal for verifying the molecular formula and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula (C21_{21}H27_{27}FO6_6, m/z 394.43) .
  • HPLC with UV/Vis detection (λ = 240–250 nm for conjugated dienes) for purity assessment, using a C18 column and isocratic elution with acetonitrile/water (70:30) .
  • Elemental analysis to validate %C, %H, and %F, ensuring deviations <0.3% .

Q. How can researchers optimize the stability of this compound under experimental storage conditions?

Methodological Answer:

  • Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the 1,4-diene system.
  • For aqueous solutions, use pH 7.4 buffers with 0.01% EDTA to minimize hydrolysis of the 21-acetate group. Stability studies should include periodic LC-MS monitoring of degradation products (e.g., free 21-hydroxy derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., 16α vs. 16β methyl, 21-acetate vs. phosphate) alter glucocorticoid receptor binding affinity?

Methodological Answer:

  • Perform radioligand binding assays using recombinant human glucocorticoid receptors (GR). Compare IC50_{50} values of the 16α-methyl derivative (e.g., dexamethasone acetate, IC50_{50} ~0.5 nM) with 16β-methyl analogues (e.g., betamethasone acetate). Use molecular docking simulations (e.g., AutoDock Vina) to model steric clashes caused by 16β-methyl in the GR ligand-binding domain .
  • Replace the 21-acetate with a phosphate group (as in dexamethasone sodium phosphate) to assess solubility effects on membrane permeability via Caco-2 cell monolayer assays .

Q. What strategies resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer:

  • Use 14C^{14}\text{C}-radiolabeled tracers at the 21-acetate position to track metabolites in hepatocyte incubations. Combine with LC-HRMS/MS to identify phase I (hydrolysis, hydroxylation) and phase II (glucuronidation) metabolites.
  • Compare species-specific metabolism: human liver microsomes vs. rodent models. For example, 16α-methyl groups in humans reduce CYP3A4-mediated oxidation compared to 16β-methyl derivatives .

Q. How can researchers validate conflicting data on the anti-inflammatory potency of this compound in vivo?

Methodological Answer:

  • Standardize animal models (e.g., murine ear edema or LPS-induced lung inflammation) with dose-response curves (0.1–10 mg/kg) and comparator drugs (e.g., prednisolone).
  • Address batch variability by characterizing purity (>98% via HPLC) and enantiomeric excess (>99% via chiral chromatography). Contradictions may arise from impurities in early synthetic batches .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported molecular weights (e.g., vs. g/mol)?

Methodological Answer:

  • Verify the molecular formula: The correct formula is C21_{21}H27_{27}FO6_6 (m/z 394.43) based on IUPAC nomenclature and validated synthetic standards . Lower values (e.g., 392.47) likely correspond to des-acetate derivatives or computational errors in early literature .

Q. Why do some studies report conflicting bioactivity for 16α-methyl vs. 16β-methyl isomers?

Methodological Answer:

  • The 16α-methyl configuration (e.g., dexamethasone) enhances GR binding by improving hydrophobic interactions in the receptor pocket, whereas 16β-methyl (e.g., betamethasone) may sterically hinder binding. Validate using crystal structures of GR-ligand complexes (PDB: 4CSN) and site-directed mutagenesis at residue Asn564 .

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